molecular formula C6H9F2N B1435109 1,1-Difluorospiro[2.3]hexan-5-amine CAS No. 1955540-33-6

1,1-Difluorospiro[2.3]hexan-5-amine

Cat. No. B1435109
CAS RN: 1955540-33-6
M. Wt: 133.14 g/mol
InChI Key: FZKCFUQYVJGWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluorospiro[2.3]hexan-5-amine is a chemical compound with the molecular formula C6H9F2N . It has a molecular weight of 133.14 . The compound is often found in the form of a hydrochloride salt, which has a molecular weight of 169.6 .


Molecular Structure Analysis

The molecular structure of 1,1-Difluorospiro[2.3]hexan-5-amine consists of a spiro[2.3]hexane ring system with two fluorine atoms attached to one of the carbon atoms and an amine group attached to another carbon atom .


Physical And Chemical Properties Analysis

1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Directed Ring-Opening Reactions

Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes demonstrates the selective formation of 2,2-disubstituted oxetanes. The reaction outcome with nitrogen-containing heteroaromatic bases suggests a correlation between the pK(a) of the nucleophile and the reaction outcome, where more acidic nucleophiles tend to form 2,2-disubstituted oxetanes. The mode of ring opening can be directed toward substituted oxetane by the addition of a Lewis acid, highlighting the potential for targeted organic synthesis (Taboada et al., 2003).

Synthesis of Diazaspirocycles

The synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine analogues showcases the utility of dihalocarbene addition across exocyclic double bonds of accessible diazetidines. This approach yields spirocycles in high yields through stereospecific addition, offering a pathway to novel diazaspirocyclic systems (Pancholi et al., 2018).

Charge Transfer and Conversion Studies

Studies on tetrafluoro-aminobenzonitriles indicate ultrafast intramolecular charge transfer (ICT) and internal conversion, showing the influence of fluorine substituents on electron donor/acceptor dynamics. This research provides insights into the electronic properties of fluorinated compounds, relevant for developing materials with specific electronic and photophysical characteristics (Galievsky et al., 2005).

Hexafluoroisopropanol-Mediated Redox-Neutral Functionalization

Hexafluoroisopropanol (HFIP) is shown to be an effective promoter for redox-neutral α-C(sp3)‒H functionalization of cyclic amines via a hydride transfer/cyclization strategy. This method highlights the versatility of HFIP in facilitating bioactive compound synthesis, expanding the toolkit for medicinal chemistry and drug development (Shen et al., 2019).

Advanced Difluorospirocyclic Building Blocks

The development of a methodology for constructing 6,6-difluorospiro[3.3]heptane scaffolds underlines the creation of conformationally restricted isosteres of gem-difluorocycloalkanes. This synthesis approach enables the generation of a diverse array of bifunctionalized difluorospiro[3.3]heptane building blocks, facilitating the exploration of novel chemical space in drug discovery and material science (Olifir et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2,2-difluorospiro[2.3]hexan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-4(9)2-5/h4H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKCFUQYVJGWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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